molecular formula C9H9FO2 B8543749 4-Fluoro-7-methoxy-2,3-dihydrobenzofuran

4-Fluoro-7-methoxy-2,3-dihydrobenzofuran

Cat. No.: B8543749
M. Wt: 168.16 g/mol
InChI Key: DFBFMIBQGNSJIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-7-methoxy-2,3-dihydrobenzofuran is a fluorinated aromatic heterocycle of high interest in medicinal chemistry and drug discovery. The 2,3-dihydrobenzofuran scaffold is a key pharmacophore present in numerous synthetic and naturally occurring bioactive molecules . This specific compound, featuring a fluoro substituent at the 4-position and a methoxy group at the 7-position, serves as a versatile building block for the development of novel therapeutic agents. Researchers value this scaffold for its potential in anticancer research. Benzofuran and dihydrobenzofuran derivatives have demonstrated significant promise in this field, with studies showing that fluorine-based derivatives can exhibit potent antiproliferative activities against various human cancer cell lines . The incorporation of fluorine atoms is a common strategy in drug design to modulate a molecule's bioavailability, metabolic stability, and binding affinity. Furthermore, recent investigations into fluorine-based benzofuran and dihydrobenzofuran derivatives have highlighted their potential as anti-inflammatory agents. Studies indicate that such compounds can effectively inhibit the production of key inflammatory mediators like prostaglandin E2 and nitric oxide by blocking cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2) activity . This makes them valuable chemical tools for probing inflammatory pathways. Please note: This product is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9FO2

Molecular Weight

168.16 g/mol

IUPAC Name

4-fluoro-7-methoxy-2,3-dihydro-1-benzofuran

InChI

InChI=1S/C9H9FO2/c1-11-8-3-2-7(10)6-4-5-12-9(6)8/h2-3H,4-5H2,1H3

InChI Key

DFBFMIBQGNSJIT-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)F)CCO2

Origin of Product

United States

Structure Activity Relationship Sar and Lead Optimization Studies of 4 Fluoro 7 Methoxy 2,3 Dihydrobenzofuran Derivatives

Mechanistic Insight into the Impact of Fluoro and Methoxy (B1213986) Substituents on Biological Activity

The fluoro substituent at C-4 is a key modulator of activity. Halogen additions to the benzofuran (B130515) ring, including fluorine, have been shown to significantly increase anticancer activities. nih.gov This enhancement is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between an electrophilic halogen and a nucleophilic site on a biological target, thereby improving binding affinity. nih.gov For instance, the addition of a fluorine atom at position 4 of a 2-benzofuranyl derivative resulted in a twofold increase in potency and inhibitory activity against the urokinase-type plasminogen activator (uPA), a target in cancer therapy. nih.gov Fluorine's high electronegativity can also alter the electronic distribution of the aromatic ring, influencing metabolic stability and the compound's ability to cross biological membranes.

Conformational Analysis of the 2,3-Dihydrobenzofuran (B1216630) Core and Its Influence on Molecular Recognition

The 2,3-dihydrobenzofuran core is not planar. The five-membered furan (B31954) ring fused to the benzene (B151609) ring adopts a specific conformation that dictates the spatial orientation of its substituents. This conformation is crucial for molecular recognition, as it determines how the molecule fits into the binding pocket of a receptor or the active site of an enzyme.

Computational studies, such as molecular docking, have been employed to understand the binding modes of dihydrobenzofuran derivatives. researchgate.net These studies predict how the molecule interacts with target proteins, highlighting the importance of hydrogen bonds and hydrophobic interactions. researchgate.net The dihydrofuran ring in certain psychoactive compounds, for instance, is thought to mimic the active binding conformation of more flexible methoxy groups found in parent molecules like mescaline. colab.ws This suggests that the rigidified structure of the dihydrobenzofuran core can lock the molecule into a bioactive conformation, potentially increasing its affinity and selectivity for a specific target. Circular dichroism spectroscopy studies have also shown that benzofuran derivatives can induce significant modifications in the secondary structure of proteins like bovine serum albumin (BSA), indicating a direct interaction and conformational influence. nih.gov

Systematic Structural Modifications and Their Implications for Receptor Binding and Enzyme Inhibition

Systematic modification of the 4-fluoro-7-methoxy-2,3-dihydrobenzofuran scaffold is a cornerstone of lead optimization, aiming to enhance potency, selectivity, and pharmacokinetic properties.

Modifications at the C-4 and C-7 positions, as well as on the furan ring, have been shown to have a significant impact on biological activity.

C-4 Position: As discussed, the fluorine atom at this position is often beneficial for activity. Replacing it with other halogens like chlorine or bromine can also enhance potency, likely due to the formation of halogen bonds. nih.gov The position of the halogen is a critical determinant of its biological effect. nih.gov

C-7 Position: The methoxy group at C-7 is important for activity. Altering this group, for instance, by changing it to an ethoxy or a hydroxyl group, can modulate the compound's hydrogen bonding capacity and lipophilicity, thereby affecting its biological profile. mdpi.com The absence of a methoxy substituent has been linked to lower activity in some series of compounds. mdpi.com

Furan Ring Positions: The furan ring itself is a key component of the pharmacophore. Its presence is often essential for the biological activity of this class of compounds. nih.govresearchgate.netijabbr.comresearchgate.net Modifications such as the loss of aromaticity in the furan ring can, in some cases, maintain activity against various cancer cell lines. mdpi.com Substitutions on the furan ring can also lead to distinguishable differences in biological activities. researchgate.net

Molecular hybridization, which involves combining the dihydrobenzofuran scaffold with other pharmacologically active moieties, is a common strategy to develop novel compounds with improved or synergistic activities.

Several studies have reported the design and synthesis of hybrid molecules incorporating benzofuran or dihydrobenzofuran cores. For example, hybrids of benzofuran with piperazine, imidazole, and tetrazole have been synthesized and evaluated for their anti-inflammatory activities. mdpi.com Benzofuran-imidazole hybrids have also been investigated as potent anticancer agents. nih.gov Similarly, combining the benzofuran structure with a semicarbazide moiety has been explored for antifungal activity. researchgate.net These hybrid compounds often exhibit enhanced biological profiles compared to their individual components, demonstrating the utility of this design strategy.

The table below summarizes the effects of structural modifications on the biological activity of dihydrobenzofuran derivatives based on reported studies.

Modification SiteSubstituent/ModificationObserved Effect on Biological ActivityReference
Benzene Ring C-4 Fluoro2-fold increase in potency (uPA inhibition) nih.gov
C-7 MethoxyEnhancement of activity compared to unsubstituted analogues mdpi.com
Halogenation (general)Significant increase in anticancer activities nih.gov
Furan Ring Loss of AromaticityActivity maintained against diverse cancer cell lines mdpi.com
Hybridization Piperazine, Imidazole, TetrazoleAnti-inflammatory activity mdpi.com
ImidazolePotent anticancer activity nih.gov
SemicarbazideAntifungal activity researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

QSAR is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable tools for predicting the activity of newly designed molecules before their synthesis, thus saving time and resources.

QSAR studies have been successfully applied to 2-phenyl-2,3-dihydrobenzofurans to explain and predict their antileishmanial activity. nih.gov Both 2D-QSAR models based on molecular descriptors and 3D-QSAR models based on molecular interaction fields (MIFs) have been developed, with 3D-QSAR models often showing superior predictive power. nih.gov These models can guide further drug development by identifying the key structural features required for the desired biological activity. nih.gov

The development of robust QSAR models relies on the selection of appropriate molecular descriptors that can accurately capture the structural features relevant to biological activity. nih.gov

For dihydrobenzofuran derivatives, a wide range of descriptors can be used. These can be broadly categorized into:

1D descriptors: Molecular weight, atom counts, etc.

2D descriptors: Topological indices, connectivity indices, etc.

3D descriptors: Steric parameters (e.g., from CoMFA - Comparative Molecular Field Analysis) and electronic parameters (e.g., from CoMSIA - Comparative Molecular Similarity Indices Analysis). nih.gov

The selection of descriptors is a critical step. Techniques like contingency analysis can be used to assess the suitability of descriptors for a QSAR study. nih.gov For 3D-QSAR, MIFs are calculated to describe the steric, electrostatic, and hydrophobic fields around the molecules, providing a detailed 3D map of the structural requirements for activity. nih.gov The resulting QSAR models, once validated, serve as powerful tools for virtual screening and the rational design of new, more potent, and selective this compound derivatives. nih.govnih.gov The ultimate utility of a QSAR model depends on its predictive ability for new compounds, which is defined by its applicability domain. nih.gov

Biological and Pharmacological Investigations of 4 Fluoro 7 Methoxy 2,3 Dihydrobenzofuran and Its Analogues Pre Clinical Research Focus

In Vitro Pharmacological Characterization and Profiling

In vitro studies have been instrumental in characterizing the pharmacological properties of 4-Fluoro-7-methoxy-2,3-dihydrobenzofuran and its derivatives at the molecular and cellular levels.

The interaction of benzofuran (B130515) derivatives with various neurotransmitter receptors has been a key area of investigation. The inclusion of halogen atoms, such as fluorine, in the benzofuran ring has been shown to enhance binding affinity to molecular targets through the formation of halogen bonds. nih.gov

Dopamine Receptors: One analogue, 3-(4-[18F]Fluorobenzyl)-8-methoxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one ([18F]FMTP), has demonstrated high-affinity binding to dopamine D4 receptors. nih.govnih.gov In vitro studies using recombinant cell lines revealed that FMTP has a significantly greater affinity for D4 receptors over D2 and D3 receptors. nih.gov The reported Ki values were 4.3 nM for D4, 548 nM for D3, and 5800 nM for D2 receptors, resulting in a D2/D4 selectivity ratio of 1,350. nih.gov

Adrenergic Receptors: A series of 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methylbenzofuran derivatives have been synthesized and evaluated as novel alpha(2C)-adrenergic receptor antagonists. nih.gov Several of these compounds displayed high affinity and selectivity for the alpha(2C)-adrenergic receptor subtype. nih.gov

Serotonin Receptors: While direct binding data for this compound on serotonin receptors is not extensively detailed in the provided context, the broader class of 4-substituted 1-(2,5-dimethoxyphenyl)-2-aminopropanes, which share some structural similarities, have been investigated for their serotonin (5-HT) receptor affinities. scispace.com These studies indicate that derivatives with significant affinity for 5-HT receptors are often potent in human studies. scispace.com Furthermore, certain tryptamines can act as serotonin releasing agents and non-selective serotonin receptor agonists. wikipedia.org

Receptor Binding Affinity of Benzofuran Analogues
CompoundReceptorBinding Affinity (Ki)Selectivity
[18F]FMTPDopamine D44.3 nMD2/D4 Ratio: 1,350
[18F]FMTPDopamine D3548 nM
[18F]FMTPDopamine D25800 nM
4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methylbenzofuran derivativesalpha(2C)-AdrenergicHigh AffinityHigh subtype selectivity

The inhibitory effects of benzofuran derivatives on various enzymes have been explored. For instance, a series of amiloride-benzofuran derivatives were investigated as potential inhibitors of urokinase-type plasminogen activator (uPA). nih.gov The addition of a fluorine atom at position 4 of a 2-benzofuranyl group resulted in a compound with a two-fold increase in potency and inhibitory activity, with a Ki of 88 nM and an IC50 of 0.43 μM. nih.gov

The precise mechanisms through which this compound and its analogues modulate cellular pathways and signaling cascades are still under active investigation.

Benzofuran derivatives have shown promise as anti-infective agents against a variety of microorganisms, including bacteria, viruses, and parasites. nih.gov For example, 4-fluoro-7-nitrobenzofurazan has been utilized as a probe in the development of assays for the antibacterial drug tulathromycin. nih.gov

The anticancer potential of benzofuran derivatives has been a significant area of research. The introduction of halogen atoms, such as fluorine, into the benzofuran ring has been consistently associated with a notable increase in anticancer activities. nih.gov This is attributed to the ability of halogens to form "halogen bonds," which can improve binding affinity to target molecules. nih.gov

For instance, certain halogenated derivatives of benzofuran have demonstrated remarkable cytotoxic activity against leukemia cells (K562 and HL60) with IC50 values of 5 μM and 0.1 μM, respectively, without showing cytotoxicity towards normal cells. nih.gov The position of the halogen on the benzofuran ring is a critical factor in determining its biological activity. nih.gov

Furthermore, acetylated 3-fluoro and 4-fluoro analogs of D-galactosamine have been shown to inhibit the proliferation of the human prostate cancer cell line PC-3 more effectively than cisplatin and 5-fluorouracil, with IC50 values of 28 ± 3 μM and 54 ± 5 μM, respectively. nih.gov

In Vitro Cytotoxicity of Benzofuran Analogues
CompoundCell LineIC50 (μM)
Halogenated Benzofuran Derivative 1K562 (Leukemia)5
HL60 (Leukemia)0.1
1-O-deacetylated 3-fluoro analog of acetylated D-galactosaminePC-3 (Prostate Cancer)28 ± 3
1-O-deacetylated 4-fluoro analog of acetylated D-galactosaminePC-3 (Prostate Cancer)54 ± 5

In Vivo Efficacy Studies in Animal Models (Excluding Clinical Human Trials)

Preclinical in vivo studies in animal models have provided further insights into the pharmacological effects of benzofuran analogues.

Tissue distribution studies of the radiolabeled dopamine D4 receptor antagonist, [18F]FMTP, in rats revealed that radioactivity was concentrated in the frontal cortex and medulla, regions with a high density of D4 receptors. nih.gov Pre-treatment with nonradioactive FMTP significantly reduced the radioactivity in these brain regions, indicating specific binding to the D4 receptor in a living system. nih.gov

Additionally, a benzofuran derivative, compound 10e from a series of alpha(2C)-adrenergic receptor antagonists, demonstrated anti-L-dopa-induced dyskinetic activity in marmosets, suggesting potential therapeutic applications in movement disorders. nih.gov

Pharmacodynamic Markers and Efficacy in Pre-clinical Disease Models

No specific data is available.

In Vivo Evaluation of Target Engagement

No specific data is available.

Elucidation of Molecular Mechanism of Action

No specific data is available.

No specific data is available.

Computational and Advanced Spectroscopic Characterization in Academic Research

Advanced Spectroscopic Applications for Structural Elucidation and Conformational Analysis

Spectroscopic techniques are indispensable tools for confirming the identity, structure, and stereochemistry of synthesized molecules.

In a broader context, crystal structure analysis of derivatives, such as certain substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indoles, which may be synthesized from precursors with structural similarities, demonstrates how X-ray crystallography can elucidate complex molecular architectures. mdpi.com For example, a related compound was found to crystallize in the triclinic crystal system with a P-1 space group. mdpi.com Such analyses provide unequivocal proof of structure and allow for the detailed study of supramolecular assemblies through intermolecular forces like hydrogen bonds and π-π stacking interactions.

The crystallographic data for a related derivative, (E)-7-fluoro-2-(4-methoxy-3-(trifluoromethyl)benzylidene)-3,4-dihydronaphthalen-1(2H)-one, are presented below as an illustrative example of the type of data obtained from such experiments.

ParameterValue
Chemical FormulaC19H14F4O2
Crystal SystemTriclinic
Space GroupP1
a (Å)8.3798(6)
b (Å)9.2019(7)
c (Å)10.4504(7)
α (°)77.941(6)
β (°)85.712(6)
γ (°)79.078(6)
Volume (ų)773.25(10)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For 4-Fluoro-7-methoxy-2,3-dihydrobenzofuran, ¹H and ¹³C NMR would provide characteristic signals for the aromatic and aliphatic protons and carbons, respectively. The coupling patterns and chemical shifts in the ¹H NMR spectrum would be particularly informative for confirming the substitution pattern on the aromatic ring and the structure of the dihydrofuran moiety.

While specific NMR data for this compound is not detailed in the provided search context, data for the parent compound, 2,3-dihydrobenzofuran (B1216630), is available and provides a foundational understanding. For example, the ¹³C NMR spectrum of 2,3-dihydrobenzofuran shows distinct signals for each carbon atom, which would be influenced by the addition of fluoro and methoxy (B1213986) substituents. chemicalbook.com The ¹H NMR of 2,3-dihydrobenzofuran-4-ol (B179162) also provides a reference for the chemical shifts of the dihydrofuran protons. chemicalbook.com

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are crucial for unambiguously assigning all proton and carbon signals, especially in complex substituted derivatives. researchgate.net These experiments reveal correlations between protons, between protons and the carbons they are attached to, and between protons and carbons that are two or three bonds away, respectively. This comprehensive analysis allows for the complete structural elucidation and confirmation of the molecule's connectivity.

The following table presents typical ¹³C NMR chemical shifts for the parent 2,3-dihydrobenzofuran scaffold, which would be altered by the substituents in this compound.

Carbon AtomChemical Shift (ppm)
C271.5
C329.7
C3a120.5
C4127.9
C5125.1
C6120.5
C7109.4
C7a159.5

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their chemical environment. For this compound, characteristic vibrational modes would be expected for the C-F stretching, C-O-C stretching of the ether and dihydrofuran ring, aromatic C=C stretching, and C-H stretching of the aromatic and aliphatic portions.

Computational methods are often used in conjunction with experimental vibrational spectroscopy to aid in the assignment of complex spectra. researchgate.net Theoretical calculations can predict the vibrational frequencies and intensities, which can then be compared to the experimental data.

Theoretical Chemistry and Molecular Modeling

Computational chemistry provides powerful tools for investigating the properties of molecules at the atomic level, offering insights that can be difficult to obtain through experimental methods alone.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to predict the geometric, electronic, and spectroscopic properties of molecules. researchgate.net For this compound, DFT calculations could be employed to optimize the molecular geometry, predict NMR chemical shifts, and calculate vibrational frequencies to aid in the interpretation of experimental spectra.

Frontier Molecular Orbital (FMO) analysis, which examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is a key component of these studies. The energies of the HOMO and LUMO and the HOMO-LUMO energy gap are important indicators of a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. malayajournal.org The distribution of the HOMO and LUMO across the molecule can reveal the most likely sites for electrophilic and nucleophilic attack. For instance, in many benzofuran (B130515) derivatives, the HOMO is localized on the benzofuran ring system, while the LUMO may be distributed across both the benzene (B151609) and furan (B31954) rings, depending on the substituents. bhu.ac.inresearchgate.netresearchgate.net

The following table shows example HOMO and LUMO energies and the energy gap for a related benzofuran derivative, 7-methoxy-benzofuran-2-carboxylic acid, calculated using DFT.

ParameterEnergy (eV)
EHOMO-6.112
ELUMO-1.923
Energy Gap (ΔE)4.189

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecular systems. embopress.org For a flexible molecule, MD simulations can be used to explore its conformational landscape, identifying the most stable conformers and the energy barriers between them.

In the context of drug discovery and materials science, MD simulations are particularly valuable for studying the interactions between a small molecule (ligand) and a macromolecule, such as a protein. mdpi.comnih.govnih.gov For this compound, if it were being investigated as a potential ligand for a biological target, MD simulations could be used to model its binding to the protein's active site. These simulations can provide detailed information about the stability of the protein-ligand complex, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the dynamic behavior of both the ligand and the protein upon binding. nih.gov Such studies are crucial for understanding the molecular basis of a ligand's activity and for guiding the design of new molecules with improved properties.

Molecular Docking Studies for Ligand-Protein Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a novel compound with a protein target of interest.

In the absence of specific molecular docking studies for this compound, the approach can be illustrated by research on other substituted 2,3-dihydrobenzofuran derivatives. For instance, studies on a series of 2,3-dihydrobenzofuran derivatives as potent and selective cannabinoid receptor 2 (CB2) agonists have utilized ligand-steered modeling to predict binding modes. nih.gov Such studies often reveal key interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces with specific amino acid residues within the receptor's binding pocket. nih.gov

Another study focused on designing 2,3-dihydrobenzofuran derivatives as inhibitors of phosphodiesterase 1B (PDE1B) through pharmacophore screening and ensemble docking. nih.gov This research highlights the importance of the chemical scaffold in fitting within the active site of the target enzyme.

For this compound, a hypothetical docking study against a relevant protein target would involve preparing the 3D structure of the ligand and the protein. The docking software would then explore various possible binding poses of the ligand within the protein's active site, scoring them based on a force field. The results would predict the most stable binding conformation and the key intermolecular interactions. The fluorine atom could participate in halogen bonds or other electrostatic interactions, while the methoxy group could act as a hydrogen bond acceptor.

Table 1: Illustrative Data from Molecular Docking Studies of Related Benzofuran Derivatives

Compound ClassProtein TargetKey Predicted InteractionsReference
2,3-Dihydrobenzofuran DerivativesCannabinoid Receptor 2 (CB2)Hydrogen bonds, π-π stacking, van der Waals interactions nih.gov
2,3-Dihydrobenzofuran DerivativesPhosphodiesterase 1B (PDE1B)Shape complementarity within the active site nih.gov
Benzofuran Derivativesp38α MAP KinaseCorrelation between docking scores and biological activity nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME prediction is a crucial step in early-stage drug discovery that uses computational models to estimate the pharmacokinetic properties of a compound. nih.gov This helps in identifying candidates with favorable drug-like properties before proceeding to more resource-intensive experimental assays. nih.gov

For this compound, a standard in silico ADME profiling would involve the use of various computational tools and web servers. These platforms employ quantitative structure-activity relationship (QSAR) models and other algorithms to predict a range of pharmacokinetic parameters.

Absorption: Parameters such as human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein (P-gp) substrate or inhibitor potential would be assessed. The presence of the fluoro and methoxy groups can influence lipophilicity, a key factor in membrane permeability.

Distribution: Predictions would include plasma protein binding (PPB), blood-brain barrier (BBB) penetration, and the volume of distribution (Vd). The ability of a compound to cross the BBB is of particular interest for drugs targeting the central nervous system.

Metabolism: The prediction of metabolic stability and the identification of potential sites of metabolism by cytochrome P450 (CYP) enzymes are critical. The methoxy group, for instance, could be a site for O-dealkylation. The fluorine atom can sometimes block metabolic pathways, thereby increasing the compound's half-life. emerginginvestigators.org

Excretion: Parameters like total clearance (CL) and renal organic cation transporter (OCT2) inhibition would be estimated to understand how the compound is eliminated from the body.

Table 2: Predicted ADME Properties for a Hypothetical Compound with a Dihydrobenzofuran Scaffold

ADME ParameterPredicted Value/ClassificationSignificance
Absorption
Human Intestinal AbsorptionHighGood potential for oral bioavailability.
Caco-2 PermeabilityModerate to HighIndicates good intestinal epithelial transport.
P-gp SubstrateNoLess likely to be affected by efflux pumps.
Distribution
Plasma Protein Binding>90%High binding may limit free drug concentration.
BBB PermeantYes/NoDepends on overall physicochemical properties.
Metabolism
CYP2D6 InhibitorYes/NoPotential for drug-drug interactions.
CYP3A4 InhibitorYes/NoPotential for drug-drug interactions.
Excretion
Total ClearanceLow to ModerateIndicates the rate of elimination from the body.
Renal OCT2 InhibitorNoLow likelihood of interfering with the excretion of other drugs.

It is important to emphasize that while in silico predictions are valuable for guiding drug discovery efforts, they are theoretical and require experimental validation.

Future Research Directions and Translational Perspectives Non Clinical Horizon

The Blueprint for a New Generation: Designing and Synthesizing 2,3-Dihydrobenzofuran (B1216630) Scaffolds with Superior Properties

The development of next-generation 2,3-dihydrobenzofuran scaffolds hinges on the ability to fine-tune their structure to achieve enhanced selectivity and potency. Current research efforts are directed towards innovative synthetic methodologies that allow for precise control over the stereochemistry and functionalization of the dihydrobenzofuran core.

Enantioselective Synthesis: The biological activity of chiral molecules is often dependent on their stereochemistry. Enantioselective synthesis of 2,3-dihydrobenzofurans is crucial for isolating the more active enantiomer and reducing potential off-target effects. nih.gov Techniques such as sequential C-H functionalization reactions, catalyzed by rhodium and palladium, have enabled the asymmetric synthesis of highly functionalized 2,3-dihydrobenzofurans.

Diversity-Oriented Synthesis: To explore a wider chemical space and identify novel structure-activity relationships (SAR), diversity-oriented synthesis approaches are being employed. These methods allow for the creation of large libraries of 2,3-dihydrobenzofuran analogues with varied substituents, facilitating the discovery of compounds with improved pharmacological profiles.

Structure-Activity Relationship (SAR) Studies: A deep understanding of the SAR is paramount for rational drug design. By systematically modifying the substituents on the 2,3-dihydrobenzofuran ring and evaluating the impact on biological activity, researchers can identify key structural features responsible for potency and selectivity. For instance, studies on dihydrobenzofuran derivatives as PARP-1 inhibitors and GPR119 agonists have provided valuable insights into their SAR.

Table 1: Synthetic Strategies for 2,3-Dihydrobenzofuran Scaffolds

Synthetic StrategyDescriptionKey Advantages
Enantioselective C-H FunctionalizationUtilizes chiral catalysts to control the stereochemical outcome of the reaction.High enantiomeric purity, reduced off-target effects.
Diversity-Oriented SynthesisGenerates large libraries of structurally diverse analogues.Exploration of wide chemical space, identification of novel SAR.
Structure-Activity Relationship (SAR) Guided SynthesisModifies specific structural motifs based on known activity data.Rational design, optimization of potency and selectivity.

Expanding the Therapeutic Landscape: New Frontiers for 4-Fluoro-7-methoxy-2,3-dihydrobenzofuran Analogues

The versatile 2,3-dihydrobenzofuran scaffold has shown promise in a range of therapeutic areas. Future research will focus on exploring the potential of this compound analogues in novel and neglected diseases.

Neglected Tropical Diseases: Dihydrobenzofuran-type neolignans have demonstrated activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, a neglected tropical illness. nih.gov This opens up avenues for the development of novel antiprotozoal agents based on the this compound scaffold. Further investigations into their efficacy against other parasitic infections are warranted.

Neurodegenerative Diseases: The neuroprotective effects of 2,3-dihydrobenzofuran derivatives make them attractive candidates for the treatment of neurodegenerative disorders such as Alzheimer's disease and epilepsy. Their ability to modulate targets within the central nervous system suggests a potential to address the complex pathologies of these conditions.

Antiviral Applications: Recent studies have highlighted the potential of benzofuran (B130515) derivatives as broad-spectrum antiviral agents. Their ability to act as STING agonists suggests a mechanism for inhibiting viral replication, including that of coronaviruses. nih.gov This presents an exciting opportunity to develop this compound analogues as novel antiviral therapies.

Anti-inflammatory and Anticancer Properties: The anti-inflammatory properties of dihydrobenzofuran derivatives are well-documented. nih.gov Given the close link between chronic inflammation and cancer, there is a strong rationale for investigating the dual anti-inflammatory and anticancer potential of these compounds.

Illuminating Biology: this compound Derivatives as Chemical Probes

Beyond their therapeutic potential, this compound derivatives can be developed into sophisticated chemical biology tools to probe and understand complex biological systems.

Fluorescent Probes: The inherent fluorescence of some benzofuran derivatives can be harnessed to create probes for biological imaging. By attaching fluorophores to the 2,3-dihydrobenzofuran scaffold, researchers can visualize the localization and dynamics of these molecules within cells, providing insights into their mechanism of action.

Photoaffinity Labels: To identify the specific protein targets of these compounds, photoaffinity labeling can be employed. This technique involves incorporating a photoreactive group into the dihydrobenzofuran structure. Upon photoactivation, the probe covalently binds to its target protein, allowing for its identification and characterization.

Target Identification and Validation: The development of specific probes based on the this compound scaffold will be instrumental in identifying and validating their biological targets. This knowledge is crucial for understanding their therapeutic effects and for the development of more selective drugs.

A Greener Approach: Embracing Sustainable Chemistry in 2,3-Dihydrobenzofuran Synthesis

The principles of green and sustainable chemistry are increasingly influencing the synthesis of pharmaceutical compounds. Future research will focus on developing environmentally benign methods for the production of 2,3-dihydrobenzofurans.

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. Biocatalytic strategies, such as the use of engineered myoglobins for benzofuran cyclopropanation, can lead to the highly diastereo- and enantioselective synthesis of 2,3-dihydrobenzofurans under mild conditions. nih.govnih.govrochester.edu

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govnih.gov This technology offers a more efficient and sustainable route to a variety of dihydrobenzofuran derivatives.

Visible-Light-Promoted Reactions: The use of visible light as a renewable energy source to drive chemical reactions is a key aspect of green chemistry. Visible-light-mediated synthesis of 2,3-dihydrobenzofuran chalcogenides represents a sustainable approach that proceeds under mild conditions. mdpi.com

Solvent-Free and Catalyst-Free Reactions: The development of synthetic protocols that minimize or eliminate the use of hazardous solvents and catalysts is a major goal of green chemistry. nih.gov Recent advances have demonstrated the feasibility of catalyst-free and solvent-free synthesis of dihydrobenzofuran derivatives. nih.gov

Table 2: Green Chemistry Approaches in 2,3-Dihydrobenzofuran Synthesis

ApproachPrincipleAdvantages
BiocatalysisUse of enzymes as catalysts.High selectivity, mild reaction conditions, reduced waste. nih.govnih.govrochester.edu
Microwave-Assisted SynthesisUse of microwave irradiation for heating.Reduced reaction times, lower energy consumption. nih.govnih.gov
Visible-Light-Promoted ReactionsUse of visible light as an energy source.Renewable energy source, mild reaction conditions. mdpi.com
Solvent-Free/Catalyst-Free ReactionsElimination of harmful solvents and catalysts.Reduced environmental impact, increased safety. nih.govnih.gov

The Digital Revolution in Drug Discovery: Integrating AI and Machine Learning

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and discovery of new drugs. These powerful computational tools can accelerate the identification of promising drug candidates and optimize their properties.

Molecular Docking and Dynamics Simulations: Molecular docking studies can predict the binding mode of dihydrobenzofuran derivatives to their target proteins, providing insights into the molecular basis of their activity. tandfonline.com Molecular dynamics simulations can further explore the stability of the ligand-protein complex over time.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models use machine learning algorithms to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov These models can be used to predict the activity of new dihydrobenzofuran analogues and to guide the design of more potent compounds.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. By learning from existing data on 2,3-dihydrobenzofuran derivatives, these models can propose novel structures with enhanced therapeutic potential.

The integration of these computational approaches will undoubtedly accelerate the discovery and development of the next generation of 2,3-dihydrobenzofuran-based therapeutics, including analogues of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-fluoro-7-methoxy-2,3-dihydrobenzofuran, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Step 1 : Start with microbial hydroxylation of halogenated phenylacetic acid derivatives (e.g., 2-bromo-6-hydroxyphenylacetic acid) to introduce hydroxyl groups regioselectively .
  • Step 2 : Cyclization via acid-catalyzed or base-mediated conditions (e.g., refluxing with BF₃·Et₂O or NaBH₄) to form the dihydrobenzofuran core .
  • Step 3 : Introduce fluorine and methoxy groups via electrophilic substitution or Pd-mediated coupling (e.g., Buchwald-Hartwig amination for methoxy groups) .
  • Key Reagents : N-bromosuccinimide (NBS) for bromination, Pd(PPh₃)₄ for cross-coupling, and borane-THF for reductions .
  • Yield Optimization : Control temperature (60–100°C) and solvent polarity (e.g., DMF for Pd reactions) to minimize side products .

Q. How can the structural and electronic properties of this compound be characterized?

  • Analytical Techniques :

  • NMR : ¹⁹F NMR to confirm fluorine position; ¹H/¹³C NMR for dihydrobenzofuran ring saturation and substituent integration .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₉H₉FO₂; expected MW: 184.07 g/mol).
  • X-ray Crystallography : Resolve dihydrobenzofuran ring conformation and substituent orientation .
    • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict electronic effects of fluorine and methoxy groups on reactivity .

Q. What are the typical reactivity patterns of this compound under oxidative or reductive conditions?

  • Oxidation :

  • Use KMnO₄ in acidic conditions to aromatize the dihydrofuran ring, forming a benzofuran derivative .
    • Reduction :
  • Catalytic hydrogenation (H₂/Pd-C) saturates the furan ring further, but may cleave methoxy groups under harsh conditions .
    • Substitution :
  • Fluorine at position 4 can undergo nucleophilic aromatic substitution (e.g., with amines) in polar aprotic solvents (DMSO, DMF) .

Advanced Research Questions

Q. How can regioselective functionalization of the dihydrobenzofuran core be achieved to introduce diverse substituents?

  • Strategies :

  • Directed C–H Activation : Use Pd catalysts with directing groups (e.g., carbonyl) to functionalize position 5 or 6 .
  • Photocatalytic Methods : Visible-light-mediated arylation for late-stage diversification .
    • Case Study : Pd-mediated Heck coupling with methyl acrylate to add vinyl groups at position 4 (yield >80%) .

Q. What biological targets or pathways are associated with this compound derivatives?

  • Potential Mechanisms :

  • Antioxidant Activity : Inhibit lipid peroxidation in in vitro assays (IC₅₀ values via TBARS assay) .
  • Receptor Binding : Molecular docking studies suggest affinity for serotonin receptors (5-HT₂A) due to structural analogy with hallucinogenic phenylalkylamines .
  • Antifungal Activity : Screen against Candida albicans using broth microdilution assays (MIC values) .
    • Data Gap : Limited direct studies on 4-fluoro-7-methoxy derivatives; extrapolate from dihydrobenzofuran analogs .

Q. How do steric and electronic effects of fluorine and methoxy substituents influence the compound’s stability and reactivity?

  • Steric Effects :

  • Methoxy at position 7 increases steric hindrance, slowing nucleophilic attacks at adjacent positions .
    • Electronic Effects :
  • Fluorine’s electronegativity deactivates the ring, reducing electrophilic substitution rates but enhancing para-directing effects .
    • Stability Studies :
  • Assess photodegradation under UV light (λ = 254 nm) and thermal stability via TGA/DSC .

Key Challenges and Future Directions

  • Synthetic Bottlenecks : Improve regioselectivity in fluorination and methoxylation steps via flow chemistry or enzyme-mediated catalysis .
  • Biological Validation : Prioritize in vivo studies to assess pharmacokinetics and toxicity profiles.
  • Computational Tools : Develop QSAR models to predict bioactivity based on substituent patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.